2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylformamide with phosphorus oxychloride to form a complex, followed by the addition of dimethylaniline . The reaction mixture is then heated and neutralized to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives and compounds with similar functional groups. Examples include:
- 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,8-dione
Uniqueness
The uniqueness of 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H30N2O4, and it features a complex chromeno-pyrrole structure that contributes to its unique biological properties. The presence of the dimethylamino group is significant for its interaction with biological targets.
- Receptor Interaction : The dimethylamino group allows for interaction with neurotransmitter receptors, particularly in the central nervous system. This interaction can modulate neurotransmission and has implications for neuropharmacology.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties . In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
PC-3 (Prostate Cancer) | 12.5 | Cell cycle arrest |
Neuroprotective Effects
The compound has shown promise in neuroprotection models. It appears to mitigate oxidative stress-induced neuronal damage, possibly through its antioxidant properties.
Anti-inflammatory Activity
In animal models of inflammation, this compound reduced markers of inflammation such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant cytotoxicity with an emphasis on apoptosis pathways being activated .
- Neuroprotection in Rodent Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to controls .
- Inflammation Model Study : An investigation into its anti-inflammatory effects demonstrated a marked decrease in paw edema in a carrageenan-induced inflammation model .
Properties
Molecular Formula |
C29H36N2O4 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H36N2O4/c1-18(2)11-14-34-22-10-7-9-21(17-22)26-25-27(32)23-15-19(3)20(4)16-24(23)35-28(25)29(33)31(26)13-8-12-30(5)6/h7,9-10,15-18,26H,8,11-14H2,1-6H3 |
InChI Key |
XSQGYNHZXMHTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OCCC(C)C |
Origin of Product |
United States |
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